molecular formula C13H9ClOS B6259552 5-chloro-2-(phenylsulfanyl)benzaldehyde CAS No. 262290-71-1

5-chloro-2-(phenylsulfanyl)benzaldehyde

Cat. No. B6259552
CAS RN: 262290-71-1
M. Wt: 248.7
InChI Key:
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Description

5-Chloro-2-(phenylsulfanyl)benzaldehyde (CPSB) is a synthetic compound with a wide range of applications in the scientific research field. It is a highly reactive compound, containing both an aldehyde and a sulfanyl group, which can be used as a building block for a variety of organic reactions. CPSB is also a useful starting material for organic synthesis, due to its unique chemical structure. The purpose of

Scientific Research Applications

5-chloro-2-(phenylsulfanyl)benzaldehyde has been used in a number of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of fluorescent dyes. In the synthesis of pharmaceuticals, 5-chloro-2-(phenylsulfanyl)benzaldehyde can be used as a starting material for the synthesis of a variety of drugs, including anti-cancer drugs, antibiotics, and anti-inflammatory drugs. In the synthesis of polymers, 5-chloro-2-(phenylsulfanyl)benzaldehyde can be used as a starting material for the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides. In the synthesis of fluorescent dyes, 5-chloro-2-(phenylsulfanyl)benzaldehyde can be used as a starting material for the synthesis of a variety of fluorescent dyes, including cyanine dyes, rhodamine dyes, and coumarin dyes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(phenylsulfanyl)benzaldehyde is not yet fully understood. It is known, however, that the aldehyde and sulfanyl groups in 5-chloro-2-(phenylsulfanyl)benzaldehyde can react with a variety of substrates, leading to the formation of a variety of products. For example, the aldehyde group can react with nucleophiles, such as amines, to form a variety of Schiff base products. The sulfanyl group can react with electrophiles, such as aldehydes and ketones, to form a variety of thioether products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-2-(phenylsulfanyl)benzaldehyde are not yet fully understood. However, 5-chloro-2-(phenylsulfanyl)benzaldehyde has been shown to have antimicrobial activity, as well as antifungal and antioxidant activity. In addition, 5-chloro-2-(phenylsulfanyl)benzaldehyde has been shown to have anti-inflammatory and anticancer properties.

Advantages and Limitations for Lab Experiments

5-chloro-2-(phenylsulfanyl)benzaldehyde has a number of advantages for lab experiments, such as its low cost, its high reactivity, and its ability to be used as a starting material for a variety of organic reactions. In addition, 5-chloro-2-(phenylsulfanyl)benzaldehyde is a relatively safe compound, with a low toxicity, and it can be stored at room temperature. However, 5-chloro-2-(phenylsulfanyl)benzaldehyde also has some limitations, such as the fact that it is highly reactive, and it can be easily degraded by light and air.

Future Directions

5-chloro-2-(phenylsulfanyl)benzaldehyde has a wide range of potential future applications in the scientific research field. For example, 5-chloro-2-(phenylsulfanyl)benzaldehyde could be used as a starting material for the synthesis of a variety of drugs and polymers. In addition, 5-chloro-2-(phenylsulfanyl)benzaldehyde could be used in the synthesis of fluorescent dyes, as well as in the development of new catalysts and sensors. 5-chloro-2-(phenylsulfanyl)benzaldehyde could also be used in the development of new materials, such as organic semiconductors and nanomaterials. Finally, 5-chloro-2-(phenylsulfanyl)benzaldehyde could be used in the development of new drugs, such as anti-cancer drugs and antibiotics.

Synthesis Methods

5-chloro-2-(phenylsulfanyl)benzaldehyde can be synthesized through a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Wittig reaction, and the Claisen-Schmidt reaction. The Suzuki-Miyaura cross-coupling reaction involves the coupling of a phenylboronic acid with a halogenated benzaldehyde, such as 5-chloro-2-(phenylsulfanyl)benzaldehyde, in the presence of a palladium catalyst. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde, such as 5-chloro-2-(phenylsulfanyl)benzaldehyde, to form an alkene. The Claisen-Schmidt reaction involves the reaction of a methyl ketone with an aldehyde, such as 5-chloro-2-(phenylsulfanyl)benzaldehyde, to form a β-keto ester.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-2-(phenylsulfanyl)benzaldehyde involves the introduction of a chloro group and a phenylsulfanyl group onto a benzaldehyde molecule.", "Starting Materials": [ "Benzaldehyde", "Chlorine gas", "Phenylsulfanyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Ice" ], "Reaction": [ "Benzaldehyde is dissolved in diethyl ether and cooled to 0°C using an ice bath.", "Chlorine gas is bubbled through the solution until a yellow color appears.", "The solution is then allowed to warm to room temperature and stirred for 2 hours.", "Phenylsulfanyl chloride is added dropwise to the solution and stirred for an additional 2 hours.", "Sodium hydroxide solution is added to the reaction mixture to neutralize the hydrochloric acid that is formed.", "The mixture is then extracted with diethyl ether and the organic layer is dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to yield 5-chloro-2-(phenylsulfanyl)benzaldehyde as a yellow solid." ] }

CAS RN

262290-71-1

Product Name

5-chloro-2-(phenylsulfanyl)benzaldehyde

Molecular Formula

C13H9ClOS

Molecular Weight

248.7

Purity

95

Origin of Product

United States

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